1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15534454
InChI: InChI=1S/C27H22FNO6/c1-3-34-22-12-16(6-10-20(22)30)24-23-25(31)19-13-17(28)7-11-21(19)35-26(23)27(32)29(24)14-15-4-8-18(33-2)9-5-15/h4-13,24,30H,3,14H2,1-2H3
SMILES:
Molecular Formula: C27H22FNO6
Molecular Weight: 475.5 g/mol

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15534454

Molecular Formula: C27H22FNO6

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C27H22FNO6
Molecular Weight 475.5 g/mol
IUPAC Name 1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C27H22FNO6/c1-3-34-22-12-16(6-10-20(22)30)24-23-25(31)19-13-17(28)7-11-21(19)35-26(23)27(32)29(24)14-15-4-8-18(33-2)9-5-15/h4-13,24,30H,3,14H2,1-2H3
Standard InChI Key NEOFWQYWPDHABF-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F)O

Introduction

Chromeno-pyrrole derivatives are heterocyclic compounds that combine the structural features of chromenes and pyrroles. These compounds are of interest due to their unique arrangement of functional groups, which can enhance bioactivity. The presence of a benzyl group and hydroxy-ethoxy phenyl substituents in 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests potential for significant biological interactions.

Structural Features

  • Chromeno Framework: The chromeno part of the molecule is a planar, unsaturated ring system that contributes to the compound's stability and reactivity.

  • Pyrrole Ring: The pyrrole ring introduces nitrogen into the structure, which can participate in hydrogen bonding and other intermolecular interactions, potentially enhancing biological activity.

  • Substituents: The benzyl group and the hydroxy-ethoxy phenyl substituent are key to the compound's potential bioactivity. The fluorine atom at the 7-position adds to the molecule's electronic properties and may influence its pharmacokinetics.

Synthetic Pathways

The synthesis of chromeno-pyrrole derivatives often involves multicomponent reactions that allow for the efficient introduction of various substituents under mild conditions. These methods can lead to high yields of the desired product and are adaptable for modifying the structure to enhance biological activity.

Biological Activities

While specific data on 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not available, related compounds in the chromeno-pyrrole class have shown promising biological activities. These include potential anticoagulant, antibacterial, and anticancer effects, depending on the specific substituents and structural modifications.

Research Findings and Potential Applications

Compound FeaturePotential Biological Activity
Chromeno-Pyrrole CoreAnticoagulant, Antibacterial
Benzyl GroupEnhanced Lipophilicity, Bioavailability
Hydroxy-Ethoxy Phenyl SubstituentAntioxidant, Anti-inflammatory
Fluorine SubstitutionImproved Pharmacokinetics

Given the structural similarities with other chromeno-pyrrole derivatives, 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is likely a candidate for further pharmacological studies. Its unique combination of functional groups could enhance interactions with biological targets, making it potentially useful in drug development.

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